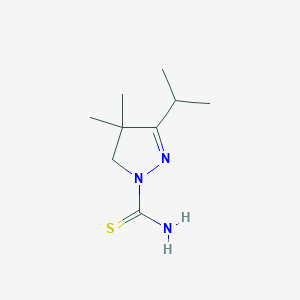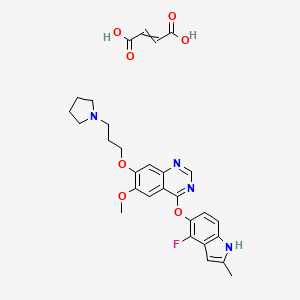
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with 2-(dimethylamino)ethyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of (2-(Dimethylamino)ethyl)diphenylphosphine oxide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Dimethylamino)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(2-(Dimethylamino)ethyl)diphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (2-(Dimethylamino)ethyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the metal ion with which it forms a complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
Uniqueness
(2-(Dimethylamino)ethyl)diphenylphosphine oxide is unique due to its specific structure, which includes both a dimethylamino group and a diphenylphosphine oxide group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions .
Eigenschaften
CAS-Nummer |
24422-55-7 |
|---|---|
Molekularformel |
C16H20NOP |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
WTFJMSFVGMRGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)


![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
